molecular formula C8H8O3S B095262 2-(Methylsulfinyl)benzoic acid CAS No. 19093-34-6

2-(Methylsulfinyl)benzoic acid

Cat. No.: B095262
CAS No.: 19093-34-6
M. Wt: 184.21 g/mol
InChI Key: JVYFTEBQXOBPAB-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)benzoic acid is an organic compound with the molecular formula C8H8O3S. It is characterized by the presence of a benzoic acid moiety substituted with a methylsulfinyl group at the ortho position. This compound is known for its white crystalline solid form and is soluble in ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)benzoic acid can be achieved through various methods. One common approach involves the oxidation of 2-(methylthio)benzoic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under acidic conditions and may require heating or ultrasonic assistance to promote the reaction .

Industrial Production Methods: Industrial production of this compound often involves the use of 2-(methylthio)benzoic acid as a starting material. The oxidation process is carried out in large-scale reactors with controlled temperature and pressure to ensure efficient conversion to the desired product. The use of non-toxic reagents and environmentally friendly processes is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The compound can be reduced to 2-(methylthio)benzoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alcohols, acid catalysts.

Major Products Formed:

    Oxidation: 2-(Methylsulfonyl)benzoic acid.

    Reduction: 2-(Methylthio)benzoic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

2-(Methylsulfinyl)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    2-(Methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    2-(Methylsulfonyl)benzoic acid: Contains a sulfone group instead of a sulfinyl group.

    Benzoic acid derivatives: Various benzoic acid derivatives with different substituents at the ortho position.

Uniqueness: 2-(Methylsulfinyl)benzoic acid is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity in oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFTEBQXOBPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313101
Record name 2-(Methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19093-34-6
Record name 19093-34-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulphinyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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